

RO4987655 clinical response RAS versus RAF mutations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ro4987655

CAS No.: 874101-00-5

Cat. No.: S548771

Get Quote

Clinical Response by Tumor Type and Mutation

| Tumor Type | Mutation | Objective Response Rate (ORR) | Clinical Outcome |
|-------------------|----------------|-------------------------------|------------------------------|
| Melanoma | BRAF | 4 of 17 (24%) | Partial Response (PR) [1] |
| Melanoma | BRAF Wild-Type | 4 of 20 (20%) | Partial Response (PR) [1] |
| NSCLC | KRAS | 2 of 18 (11%) | Partial Response (PR) [1] |
| Colorectal Cancer | KRAS | 0 of 30 (0%) | Progressive Disease (PD) [1] |

Detailed Experimental Methodology

The data in the table above comes from a **multicenter phase I two-part study (dose escalation and cohort expansion)**, with the part 2 expansion detailed here [1].

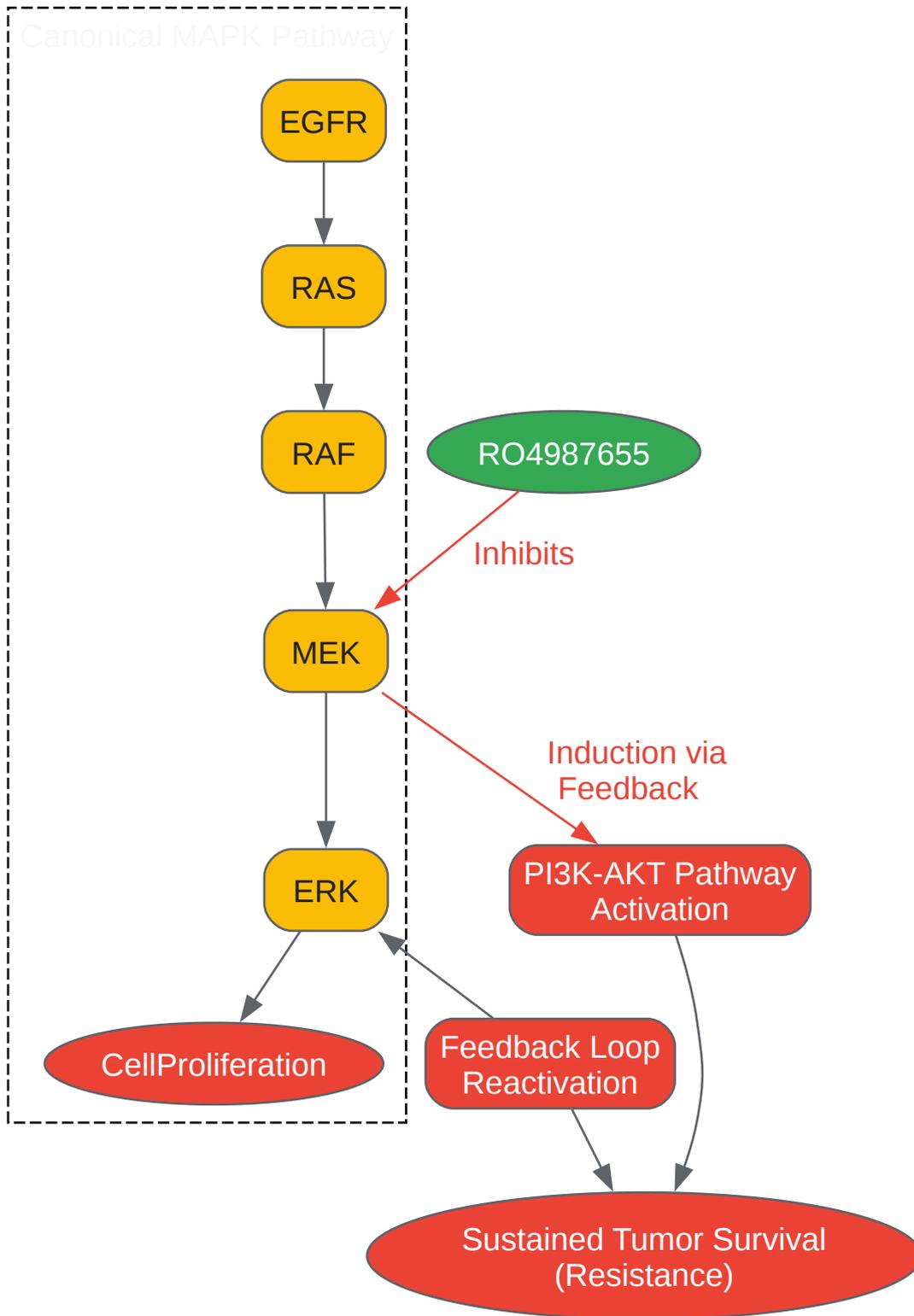
- **Patient Population:** The study enrolled selected patients with advanced solid tumors, including specific cohorts for **melanoma (BRAF-mutant and wild-type), NSCLC (KRAS-mutant), and colorectal cancer (KRAS-mutant)** [1].
- **Treatment Protocol:** Patients received **RO4987655 orally at 8.5 mg twice daily** continuously until disease progression [1] [2].
- **Primary Assessments:**
 - **Safety:** Monitored through adverse events, with rash, acneiform dermatitis, and gastrointestinal disorders being the most frequent, mostly Grade 1/2 [1].
 - **Antitumor Activity:** Assessed by **objective response rate (ORR)**, defined as the proportion of patients with a partial or complete response according to standard oncological criteria [1].
 - **Pharmacodynamics (PD):** Sequential tumor biopsies were used to investigate markers of pathway activation, such as **ERK phosphorylation and Ki-67 expression** [1].
- **Mutational Analysis:** BRAF and KRAS status was used as a selection criterion. Broader tumor mutational profiling was also performed to confirm screening and identify additional aberrations [1].

Mechanisms of Response and Resistance

The differential efficacy of **RO4987655** across tumor types is linked to underlying cancer biology and resistance mechanisms.

- **Target Engagement and Early Activity:** The study confirmed that **RO4987655** effectively engaged its target. Paired tumor biopsies showed a **reduction in ERK phosphorylation** across all patient cohorts, and most patients showed a rapid decrease in tumor metabolic activity on FDG-PET scans by day 15 [1] [3]. This indicates that the lack of response in colorectal cancer was not due to a failure to inhibit the intended MEK target.
- **Resistance in Colorectal Cancer:** A key reason for the lack of efficacy in KRAS-mutant colorectal cancer is **compensatory activation of alternative survival pathways**. Preclinical models show that MEK inhibition can lead to a feedback loop that reactivates the MAPK pathway and, more importantly, **activates the PI3K-AKT pathway** [4] [3]. This rebound effect can sustain tumor survival and proliferation despite MEK inhibition.
- **Co-mutations:** The presence of concurrent mutations, such as **PIK3CA mutations in KRAS-mutant colorectal cancers**, can constitutively activate the AKT pathway, leading to primary resistance to MEK inhibitors like **RO4987655** [1] [4].

The diagram below illustrates these core mechanisms of action and resistance.



[Click to download full resolution via product page](#)

Interpretation and Research Implications

The data indicates that the mutation status (RAS vs. RAF) alone is not the sole determinant of response. The **tumor lineage or tissue of origin** is critically important, as evidenced by the activity in BRAF wild-type melanoma and the lack thereof in KRAS-mutant colorectal cancer [1].

- **Clinical Development Implications:** The results with **RO4987655** reflect a broader pattern observed with MEK inhibitors, where single-agent activity in colorectal cancer is limited. This underscores the need for **rational combination therapies**, such as concurrently targeting the MEK and PI3K-AKT pathways to overcome resistance [4] [5].
- **Utility of Biomarkers:** This case highlights the value of integrated biomarker analyses in early-phase trials. The use of paired biopsies and functional imaging provided crucial insights into drug pharmacodynamics and mechanisms of resistance, guiding future development strategies [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase I expansion and pharmacodynamic study of the oral MEK... [pubmed.ncbi.nlm.nih.gov]
2. Phase I expansion trial of RO4987655 [bio-protocol.org]
3. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in ... [pmc.ncbi.nlm.nih.gov]
4. Overactivation of Akt Contributes to MEK Inhibitor Primary and ... [pmc.ncbi.nlm.nih.gov]
5. MEK and PI3K inhibition in solid tumors - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RO4987655 clinical response RAS versus RAF mutations].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548771#ro4987655-clinical-response-ras-versus-raf-mutations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com